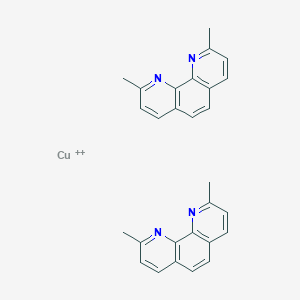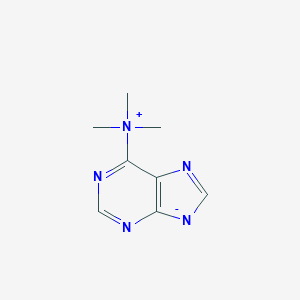
6-(Trimethylazaniumyl)purin-9-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trimethylazaniumyl)purin-9-ide, also known as Adenosine 5'-triphosphate (ATP), is a molecule that contains high energy bonds and plays a vital role in cellular metabolism. ATP is found in all living organisms and is essential for various biological processes, including muscle contraction, nerve impulse transmission, and protein synthesis.
Mécanisme D'action
ATP acts as a source of energy in the body and is involved in various cellular processes. ATP is hydrolyzed by enzymes called ATPases, which break the high-energy phosphate bond and release energy. This energy is then used to power various cellular processes, such as muscle contraction and nerve impulse transmission.
Effets Biochimiques Et Physiologiques
ATP has numerous biochemical and physiological effects on the body. ATP is essential for muscle contraction and is involved in the regulation of blood flow and oxygen delivery to tissues. ATP is also involved in the regulation of ion channels and the maintenance of membrane potential in nerve cells. Additionally, ATP is involved in the regulation of various cellular processes, including protein synthesis and DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
ATP has numerous advantages for lab experiments, including its availability and ease of use. ATP is readily available and can be easily synthesized in the lab. Additionally, ATP is stable and can be stored for long periods. However, ATP has some limitations for lab experiments, including its sensitivity to pH and temperature. ATP is also susceptible to degradation by enzymes, which can limit its use in some experiments.
Orientations Futures
There are numerous future directions for research on ATP, including the development of new ATP analogs and inhibitors. Additionally, research on the regulation of ATP synthesis and degradation could lead to new therapies for various diseases, including cancer and metabolic disorders. Further research on the role of ATP in cellular signaling and gene expression could also lead to new insights into cellular processes and disease mechanisms. Finally, research on the use of ATP in nanotechnology and biotechnology could lead to new applications in drug delivery and biosensing.
Méthodes De Synthèse
ATP can be synthesized in the body through two main pathways: glycolysis and oxidative phosphorylation. In glycolysis, glucose is broken down into pyruvate, which produces ATP through substrate-level phosphorylation. In oxidative phosphorylation, ATP is produced through the electron transport chain, which uses energy from the oxidation of nutrients to generate a proton gradient across the inner mitochondrial membrane. ATP synthase then uses the energy from the proton gradient to produce ATP.
Applications De Recherche Scientifique
ATP has numerous scientific research applications, including the study of cellular metabolism, muscle contraction, and nerve impulse transmission. ATP is also used as a substrate for various enzymes, including kinases and ATPases, which are involved in various cellular processes. Additionally, ATP is used in molecular biology techniques, such as DNA sequencing and polymerase chain reaction (PCR).
Propriétés
Numéro CAS |
14612-26-1 |
|---|---|
Nom du produit |
6-(Trimethylazaniumyl)purin-9-ide |
Formule moléculaire |
C8H11N5 |
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
trimethyl(purin-9-id-6-yl)azanium |
InChI |
InChI=1S/C8H11N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3 |
Clé InChI |
XOWCNIATQMMHBQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
SMILES canonique |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
Autres numéros CAS |
14612-26-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



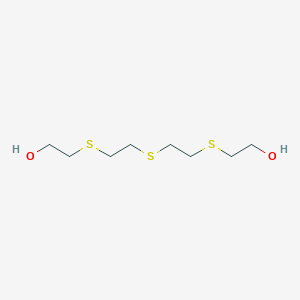
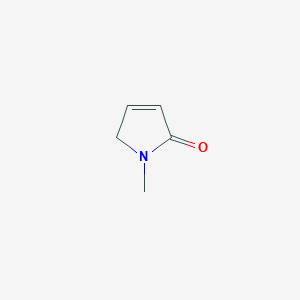
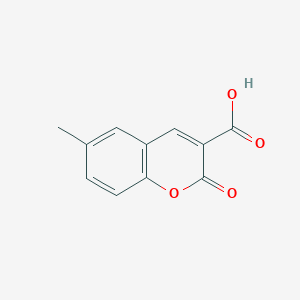
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
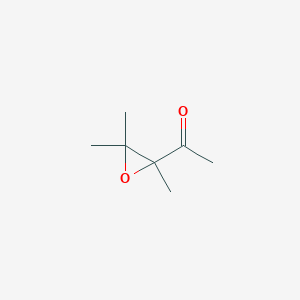
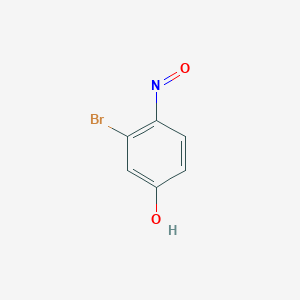
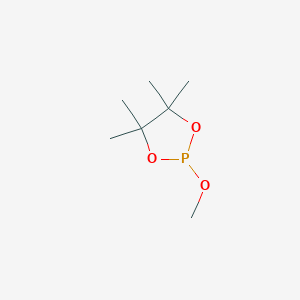


![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
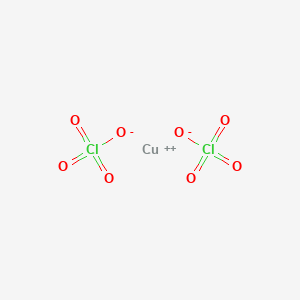
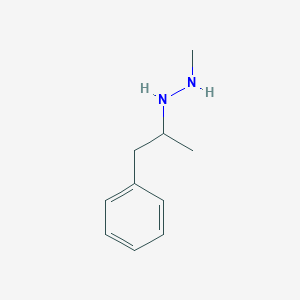
![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)
